6-Bromo-2,3-dichloropyridine-4-boronic acid
Overview
Description
6-Bromo-2,3-dichloropyridine-4-boronic acid is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, chlorine, and boronic acid functional groups attached to a pyridine ring, making it a versatile reagent in various chemical transformations .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2,3-dichloropyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
The compound is known to be relatively stable and environmentally benign , which suggests it may have good bioavailability.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds This can lead to the synthesis of a wide range of organic compounds
Action Environment
The action of this compound is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are exceptionally mild and functional group tolerant , which means the compound can be effective in a wide range of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dichloropyridine-4-boronic acid typically involves the bromination and chlorination of pyridine derivatives followed by the introduction of the boronic acid group. One common method involves the bromination of 2,3-dichloropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 6-bromo-2,3-dichloropyridine is then subjected to borylation using a boronic acid derivative under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts to facilitate the bromination, chlorination, and borylation steps .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dichloropyridine-4-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles and Electrophiles: Employed in substitution reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
6-Bromo-2,3-dichloropyridine-4-boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and materials science.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloropyridine-4-boronic acid
- 6-Chloro-3-pyridinylboronic acid
- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
- 3,5-Dimethylpyrazole-4-boronic acid pinacol ester
- 2-Pyridineboronic acid
Uniqueness
6-Bromo-2,3-dichloropyridine-4-boronic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which allows for selective functionalization and diverse chemical transformations. This makes it a valuable reagent in the synthesis of complex molecules .
Properties
IUPAC Name |
(6-bromo-2,3-dichloropyridin-4-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BBrCl2NO2/c7-3-1-2(6(11)12)4(8)5(9)10-3/h1,11-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCZKKSDEKZYJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1Cl)Cl)Br)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BBrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222961 | |
Record name | Boronic acid, B-(6-bromo-2,3-dichloro-4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701222961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-12-1 | |
Record name | Boronic acid, B-(6-bromo-2,3-dichloro-4-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(6-bromo-2,3-dichloro-4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701222961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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